molecular formula C15H23NO3S B2968828 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide CAS No. 1396747-80-0

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Cat. No.: B2968828
CAS No.: 1396747-80-0
M. Wt: 297.41
InChI Key: HWRFFRYBGXNFCT-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide compounds are typically synthesized from benzoic acid or its derivatives and amine derivatives .


Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can vary widely depending on the specific substituents present in the molecule. For example, benzamides can undergo nucleophilic substitution reactions at the benzylic position .

Scientific Research Applications

Synthesis Techniques

  • High-Yield Synthesis of Radiopharmaceutical Precursors : A study by Bobeldijk et al. (1990) outlines a simple and high-yield synthesis method for (S)-BZM and its derivatives, which are precursors for radiopharmaceuticals like (S)-123I-IBZM. This research could be relevant for developing synthesis protocols for complex benzamides, potentially including compounds like "2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide" (Bobeldijk et al., 1990).

Organogels and Molecular Aggregation

  • Organogels Based on Amphiphilic Compounds : Wu et al. (2011) discovered that certain perylenetetracarboxylic diimides (PDIs) can form fluorescent gels, highlighting the role of amphiphilic properties in gel formation. This suggests potential applications in designing novel organogels or sensing materials using structurally complex benzamides (Wu et al., 2011).

Chemical Reactions and Mechanisms

  • Cascade Radical Cyclization : Ishibashi et al. (1999) studied the stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, demonstrating advanced methods for constructing complex molecular architectures. Such methodologies may be applicable in the synthesis or modification of "this compound" (Ishibashi et al., 1999).

Antimicrobial Properties

  • Antimicrobial Activity of Benzoylthioureas : Limban et al. (2011) synthesized new acylthiourea derivatives showing antimicrobial activity at low concentrations against various bacterial and fungal strains. This research indicates the potential for designing benzamide derivatives with antimicrobial properties (Limban et al., 2011).

Material Chemistry and Catalysis

  • Metalloligands for Single-Molecule Magnets : Costes et al. (2010) explored the coordination of specific ligands to copper ions, yielding complexes with potential applications as single-molecule magnets (SMMs) and single-chain magnets (SCMs). This research could inspire the development of benzamide-based ligands for metal coordination and magnetic applications (Costes et al., 2010).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of uses for benzamide derivatives, there could be many possible directions for future research .

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-4-19-13-8-6-5-7-12(13)14(17)16-11-15(2,18)9-10-20-3/h5-8,18H,4,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRFFRYBGXNFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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